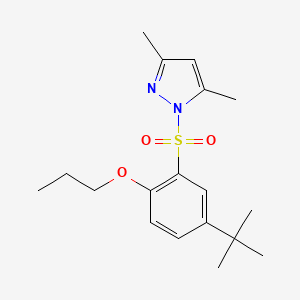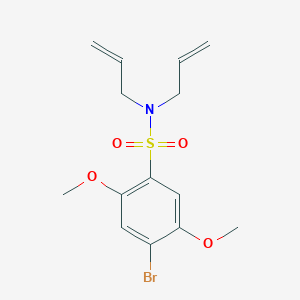![molecular formula C17H18N4O B7547074 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. JNJ-40411813 has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Mecanismo De Acción
1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of PKC. PKC is a family of serine/threonine kinases that play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. PKC activation leads to the phosphorylation of downstream targets, which mediates its effects on cellular processes. 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide inhibits PKC by binding to the ATP-binding site of the enzyme, which prevents its activation and downstream signaling.
Biochemical and Physiological Effects:
1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In diabetes, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been found to improve insulin sensitivity, glucose metabolism, and pancreatic beta-cell function. In neurological disorders, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been found to have neuroprotective effects, including reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PKC inhibition. 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been extensively studied in vitro and in vivo, and its pharmacological effects have been well characterized. However, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide also has some limitations, including its poor solubility in water, which can limit its use in some experiments. Additionally, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide can have off-target effects at high concentrations, which can complicate data interpretation.
Direcciones Futuras
1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has several potential future directions for research and development. In cancer, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide could be further studied for its potential as a combination therapy with other anticancer agents. In diabetes, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide could be studied for its potential as a therapeutic agent for the treatment of type 2 diabetes. In neurological disorders, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide could be studied for its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the structural optimization of 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide could lead to the development of more potent and selective PKC inhibitors with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide involves a series of chemical reactions, including the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization with ethyl chloroformate and 2,2-dimethyl-1,3-dioxane-4,6-dione. The resulting compound is then subjected to a series of reactions, including reduction, alkylation, and acylation, to yield the final product. The synthesis method has been optimized to produce high yields of 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide with high purity.
Aplicaciones Científicas De Investigación
1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been found to inhibit the growth and proliferation of cancer cells by targeting PKC, which is overexpressed in many cancer types. In diabetes, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been found to improve insulin sensitivity and glucose metabolism by modulating PKC activity. In neurological disorders, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been found to have neuroprotective effects by inhibiting PKC-mediated neuronal damage.
Propiedades
IUPAC Name |
1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-9-14(15-10-18-21(3)16(15)19-11)17(22)20-12(2)13-7-5-4-6-8-13/h4-10,12H,1-3H3,(H,20,22)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWADTIPLMDDTJP-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)N[C@H](C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

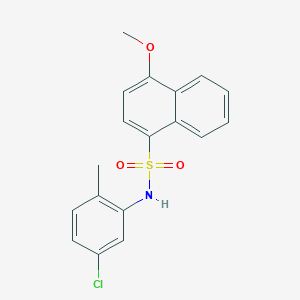
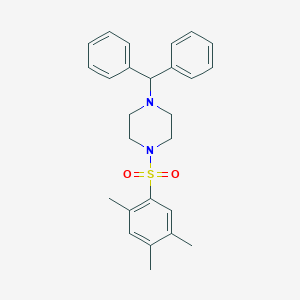
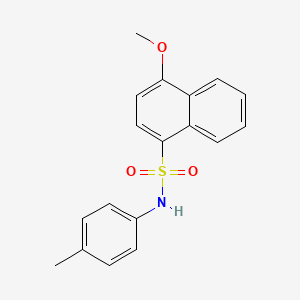
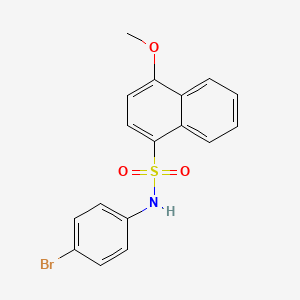
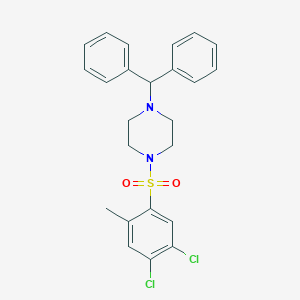
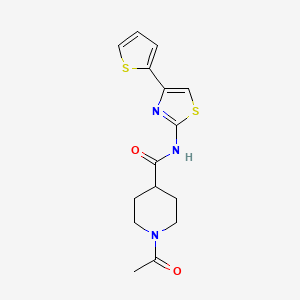
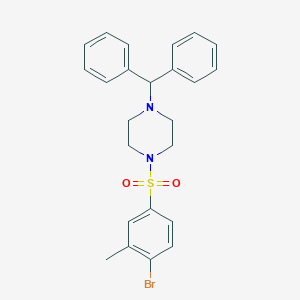
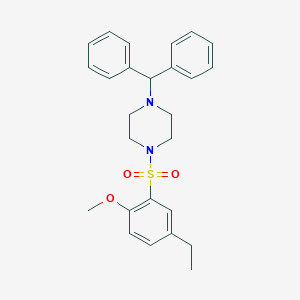

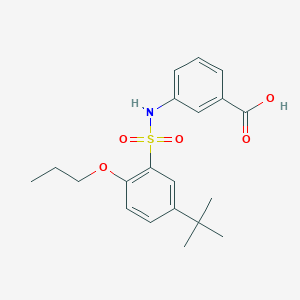
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
